(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride
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Overview
Description
(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H13F2N·HCl. It is known for its potential therapeutic and industrial applications
Preparation Methods
The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable precursor, the cyclopentyl ring is formed through cyclization reactions.
Introduction of the difluoro group: Fluorination reactions are used to introduce the difluoro groups at the desired positions on the cyclopentyl ring.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in various chemical reactions and processes.
Biology: In biological research, the compound is used to study the effects of fluorinated amines on biological systems. It is also used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(3,3-Difluoro-1-methylcyclopentyl)methanamine;hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluoro-1-methylcyclopentyl)methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
(3,3-Difluoro-1-methylcyclopentyl)amine: This compound is similar but lacks the hydrochloride salt form.
(3,3-Difluoro-1-methylcyclopentyl)carboxylic acid: This compound contains a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(5-10)2-3-7(8,9)4-6;/h2-5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYKYNBKGXOXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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